![molecular formula C15H10F3IN2 B2916231 6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine CAS No. 478040-60-7](/img/structure/B2916231.png)
6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
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Overview
Description
Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
Imidazopyridine can be synthesized from easily available chemicals . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A recent review highlights the most effective protocols for metal-free direct synthesis of imidazopyridines .Molecular Structure Analysis
The molecular structure of “6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine” is characterized by a fused bicyclic 5–6 heterocycle .Chemical Reactions Analysis
The synthesis of imidazopyridines is based on the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Scientific Research Applications
Antituberculosis Agent Development
Imidazo[1,2-a]pyridine derivatives have been identified as promising scaffolds in the development of new antituberculosis agents. These compounds have shown significant activity against multidrug-resistant and extensively drug-resistant strains of tuberculosis (TB). The structural modification at the C2 and C6 positions, like in the case of 6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine, can lead to improved potency against TB .
Medicinal Chemistry
The core structure of imidazo[1,2-a]pyridine is recognized for its wide range of applications in medicinal chemistry. It serves as a “drug prejudice” scaffold, meaning it is often used as a starting point for the development of new drugs due to its favorable properties .
Organic Synthesis
In organic synthesis, the compound is valuable for constructing diverse heterocyclic scaffolds. Its reactivity allows for various functionalizations, which is essential for creating complex molecules with potential pharmacological activities .
Nanomedicine
While specific applications of this compound in nanomedicine are not directly cited, the broader class of imidazo[1,2-a]pyridines has been explored in the field. Researchers with experience in nanomedicine are investigating these compounds for their potential use in novel drug delivery systems and therapeutic agents .
Radical Reactions and Functionalization
The compound’s structure is amenable to radical reactions, which are useful for direct functionalization. This is particularly important in the development of new pharmaceuticals where specific functional groups can impart desired biological activities .
Drug Discovery
Imidazo[1,2-a]pyridine derivatives are explored in drug discovery for their potential to act as lead compounds. Their structural features make them suitable candidates for further optimization in the drug development process .
Material Science
The imidazo[1,2-a]pyridine moiety is also useful in material science due to its structural character. It can be incorporated into various materials for improved properties or functionalities .
Environmental Chemistry
The compound’s synthesis and functionalization methods are being developed to be more environmentally friendly, such as solvent-free and catalyst-free conditions, which is crucial in green chemistry initiatives .
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, are known to exhibit a broad range of biological activities . They have been used in the development of new drugs for various diseases .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities
Pharmacokinetics
Imidazole derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability
Result of Action
Imidazole derivatives are known to have a variety of effects at the molecular and cellular level due to their broad range of biological activities
properties
IUPAC Name |
6-iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3IN2/c1-9-5-12(19)7-21-8-13(20-14(9)21)10-3-2-4-11(6-10)15(16,17)18/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWMTPMTNZVJLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)C3=CC(=CC=C3)C(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine |
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